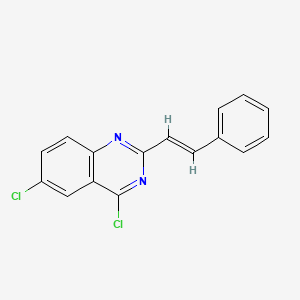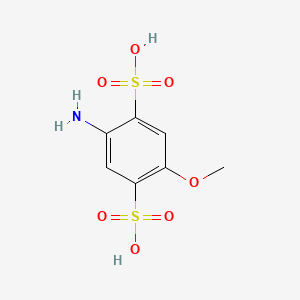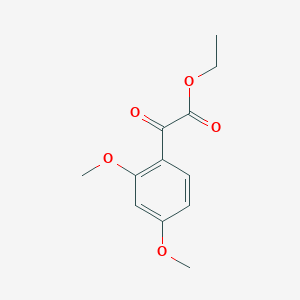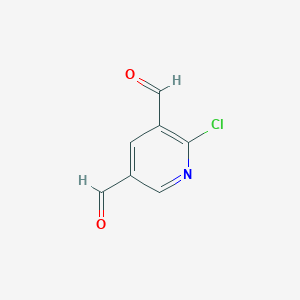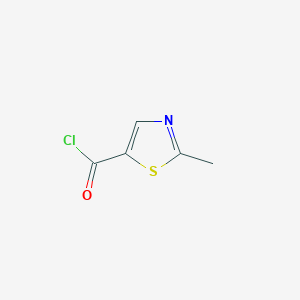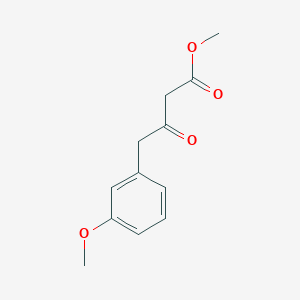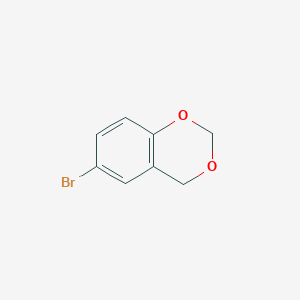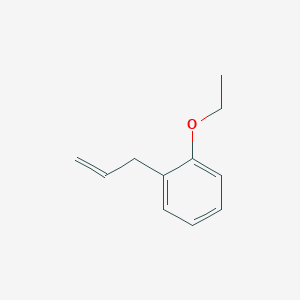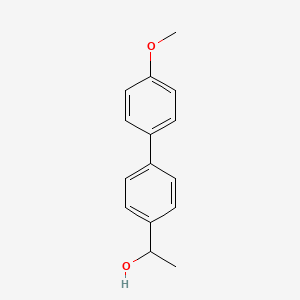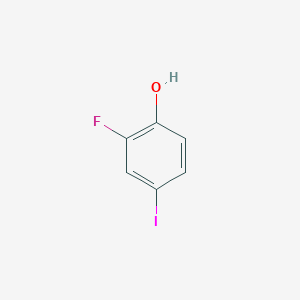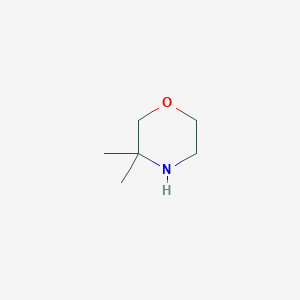![molecular formula C12H17NO2 B1315902 Acide [4-(diéthylamino)phényl]acétique CAS No. 27864-28-4](/img/structure/B1315902.png)
Acide [4-(diéthylamino)phényl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Diethylamino)phenyl]acetic acid is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an acetic acid moiety
Applications De Recherche Scientifique
[4-(Diethylamino)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be employed in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [4-(Diethylamino)phenyl]acetic acid may also interact with various cellular targets, potentially leading to a range of biological effects.
Mode of Action
Indole derivatives are known to bind to their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [4-(Diethylamino)phenyl]acetic acid could potentially influence similar pathways.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that [4-(diethylamino)phenyl]acetic acid might also produce diverse cellular and molecular effects .
Analyse Biochimique
Biochemical Properties
[4-(Diethylamino)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of [4-(Diethylamino)phenyl]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, which is essential for developing therapeutic strategies targeting specific cellular functions .
Molecular Mechanism
At the molecular level, [4-(Diethylamino)phenyl]acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, which further influences cellular functions. Understanding these molecular interactions is vital for elucidating the compound’s role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Diethylamino)phenyl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo oxidation and other chemical transformations, which can affect its activity and efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of [4-(Diethylamino)phenyl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .
Transport and Distribution
The transport and distribution of [4-(Diethylamino)phenyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can influence its activity and function in different cellular compartments .
Subcellular Localization
The subcellular localization of [4-(Diethylamino)phenyl]acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its role in cellular processes and developing targeted therapeutic strategies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diethylamino)phenyl]acetic acid typically involves the alkylation of 4-aminophenylacetic acid with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of [4-(Diethylamino)phenyl]acetic acid can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: [4-(Diethylamino)phenyl]acetic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of [4-(Diethylamino)phenyl]acetic acid can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable solvents, and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the diethylamino group.
Comparaison Avec Des Composés Similaires
[4-(Dimethylamino)phenyl]acetic acid: Similar structure but with dimethylamino group instead of diethylamino.
[4-(Aminomethyl)phenyl]acetic acid: Contains an aminomethyl group instead of diethylamino.
[4-(Methoxy)phenyl]acetic acid: Features a methoxy group instead of diethylamino.
Uniqueness: [4-(Diethylamino)phenyl]acetic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-[4-(diethylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWYHDLQFTXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574589 |
Source


|
| Record name | [4-(Diethylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27864-28-4 |
Source


|
| Record name | [4-(Diethylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
